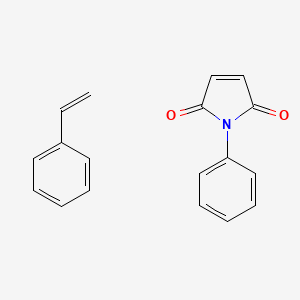

1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene

概要

説明

Styrene N-phenylmaleimide is a copolymer formed by the polymerization of styrene and N-phenylmaleimide. This compound is known for its remarkable thermal resistance properties due to the presence of a five-membered ring and N-aryl substituted structure in N-phenylmaleimide . The copolymerization of styrene with N-phenylmaleimide enhances the structural stiffness and stability of the resulting material .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene copolymer involves the following steps :

Synthesis of N-phenylmaleimide: Aniline is gradually added to a heat-treated maleic anhydride mixture, followed by reflux dehydration, layering, alkali neutralization, and washing to obtain N-phenylmaleimide.

Copolymerization: Styrene is directly added to the N-phenylmaleimide, and an initiator along with an organic solvent is gradually introduced to obtain the high molecular weight this compound copolymer.

Industrial Production Methods

In industrial settings, the copolymerization of styrene and N-phenylmaleimide can be carried out using a rare earth catalyst system in a solvent at temperatures ranging from 40-60°C for 4-6 hours . The reaction is stopped using an ethanol solution containing hydrochloric acid, and the copolymer is precipitated, filtered, and dried to obtain the final product .

化学反応の分析

Types of Reactions

Styrene N-phenylmaleimide undergoes various chemical reactions, including:

Copolymerization: It can copolymerize with other vinyl monomers such as butadiene, isobutene, and vinyl ether.

Free Radical Polymerization: It can also copolymerize with electron-accepting monomers like methyl methacrylate and methyl acrylate through free radical polymerization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include copolymers with improved thermal resistance and structural stability .

科学的研究の応用

Styrene N-phenylmaleimide has a wide range of scientific research applications, including:

作用機序

The mechanism by which 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene exerts its effects involves the copolymerization of styrene and N-phenylmaleimide, resulting in a material with enhanced thermal resistance and structural stability . The presence of the five-membered ring and N-aryl substituted structure in N-phenylmaleimide contributes to the high glass transition temperature and excellent heat resistance of the copolymer .

類似化合物との比較

Similar Compounds

N-phenylmaleimide: Similar in structure but lacks the copolymerization with styrene.

Maleic anhydride: Another compound used in copolymerization reactions but with different properties.

Methyl methacrylate: Often used in free radical polymerization with N-phenylmaleimide.

Uniqueness

Styrene N-phenylmaleimide is unique due to its combination of styrene and N-phenylmaleimide, resulting in a copolymer with superior thermal resistance and structural stability compared to other similar compounds .

特性

CAS番号 |

26316-43-8 |

|---|---|

分子式 |

C18H15NO2 |

分子量 |

277.3 g/mol |

IUPAC名 |

1-phenylpyrrole-2,5-dione;styrene |

InChI |

InChI=1S/C10H7NO2.C8H8/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h1-7H;2-7H,1H2 |

InChIキー |

QDOXQIRWYQMOKT-UHFFFAOYSA-N |

正規SMILES |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)N2C(=O)C=CC2=O |

関連するCAS |

26316-43-8 115794-14-4 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。